

structure-activity relationship of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one derivatives

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one

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A Comparative Guide to the Structure-Activity Relationship of **2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one** Derivatives

Introduction

Pyridin-4(1H)-one and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, and enzyme inhibitory properties. The functionalization at various positions of the pyridone ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on the prospective structure-activity relationship (SAR) of a specific subclass: **2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one** derivatives. Due to the limited availability of direct studies on this particular scaffold, this document synthesizes SAR data from structurally related 4-pyridone and 2-pyridone analogs to provide a predictive framework for researchers. The core structure features a hydroxymethyl group at the C2 position and a methoxy group at the C5 position, which are expected to significantly influence the molecule's polarity, hydrogen bonding capacity, and overall biological activity.

Comparative Structure-Activity Relationship Analysis

The biological activity of pyridone derivatives is highly dependent on the nature and position of their substituents. Analysis of related compounds allows for the formulation of a hypothetical SAR for **2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one** derivatives.

Key Observations from Related Pyridone Derivatives:

- **Substitution at the C2 and C6 Positions:** Modifications at these positions often influence the steric and electronic properties of the pyridone ring, which can be critical for receptor or enzyme binding. In related 4-hydroxy-2-pyridone derivatives, bulky substituents can modulate activity.
- **Substitution at the C3 and C5 Positions:** These positions are frequently modified to enhance potency and selectivity. For instance, in some 5-substituted pyridine analogues, bulky aryl or heteroaryl groups at the C5 position have been shown to significantly impact binding affinity to neuronal nicotinic acetylcholine receptors.[1]
- **The 4-Oxo Functional Group:** The ketone group in the 4-position is a key feature, often involved in crucial interactions with biological targets.
- **The N1-Substituent:** The substituent on the nitrogen atom can greatly alter the physicochemical properties and biological activity of the pyridone core.

Based on these general principles, a proposed SAR for **2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one** derivatives can be outlined.

Table 1: Proposed Structure-Activity Relationship for **2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one** Derivatives

| Position | Proposed Modification | Expected Impact on Activity | Rationale from Analogous Compounds |
|--|--|---|---|
| C2-Hydroxymethyl | Esterification or Etherification | May increase lipophilicity and cell permeability, potentially altering the mechanism of action. | Modification of hydroxyl groups is a common strategy to create prodrugs or enhance membrane transport. |
| Oxidation to aldehyde or carboxylic acid | Could introduce new interaction points (e.g., hydrogen bond acceptor) and change the overall electronic character. | Functional group interconversion is a standard approach in medicinal chemistry to probe SAR. | |
| C5-Methoxy | Demethylation to a hydroxyl group | Would increase polarity and hydrogen bonding potential, possibly enhancing interaction with specific targets. | The presence or absence of a methoxy group has been shown to be crucial for the activity of some bioactive molecules. [2] |
| Replacement with other alkoxy groups (ethoxy, propoxy) | Could probe the steric tolerance of a putative binding pocket. | Varying alkyl chain length helps to optimize hydrophobic interactions. | |
| Substitution with halogens (F, Cl, Br) | Would alter the electronic properties of the ring and could introduce halogen bonding interactions. | Halogen substitution is a well-established strategy for modulating drug-receptor interactions. | |
| N1-Position | Alkylation or Arylation | Can significantly impact solubility, | N-substitution on the pyridone ring is a common point of |

metabolic stability,
and target-binding.

diversification in many
drug discovery
programs.

Experimental Protocols

To validate the proposed SAR, a series of derivatives would need to be synthesized and evaluated in relevant biological assays. Based on the activities of related pyridones, suitable assays could include enzyme inhibition and cytotoxicity assays.

Enzyme Inhibition Assay (Hypothetical Target: α -Glucosidase)

Given that some heterocyclic compounds exhibit α -glucosidase inhibitory activity, this could be a potential target.^[3]

Methodology:

- Enzyme and Substrate Preparation: A solution of α -glucosidase from *Saccharomyces cerevisiae* is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), is also dissolved in the same buffer.
- Assay Procedure:
 - In a 96-well plate, add 50 μ L of the enzyme solution to each well.
 - Add 50 μ L of varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO, and then diluted with buffer).
 - Pre-incubate the plate at 37°C for 10 minutes.
 - Initiate the reaction by adding 50 μ L of the pNPG substrate solution to each well.
 - Incubate the plate at 37°C for 30 minutes.
 - Stop the reaction by adding 100 μ L of 0.1 M Na₂CO₃ solution.

- **Data Analysis:** The absorbance of the liberated p-nitrophenol is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose can be used as a positive control.[3]

Cytotoxicity Assay (MTT Assay)

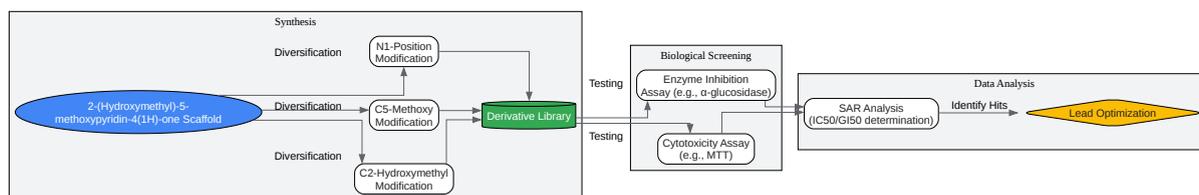
To assess the potential anticancer activity of the synthesized derivatives, a standard MTT assay against a panel of human tumor cell lines can be performed.[4]

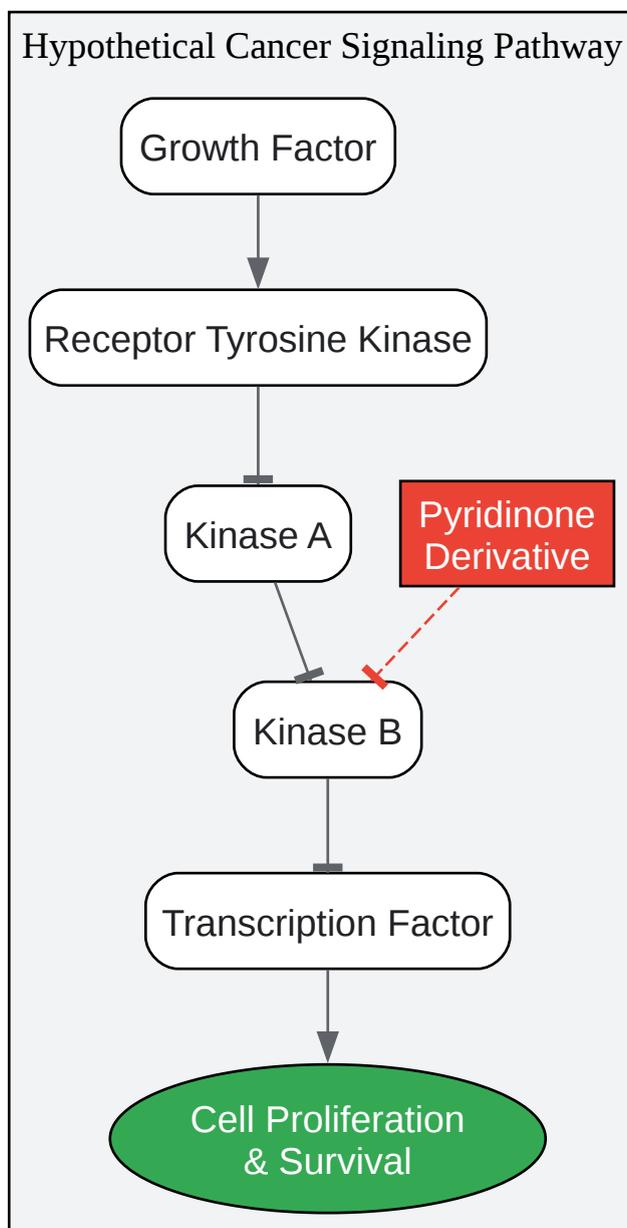
Methodology:

- **Cell Culture:** Human tumor cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
- **Data Analysis:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Visualizations

Proposed Experimental Workflow for SAR Study





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